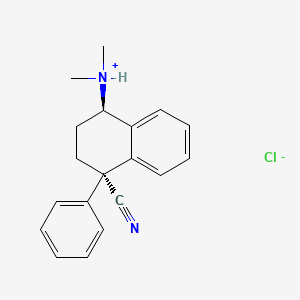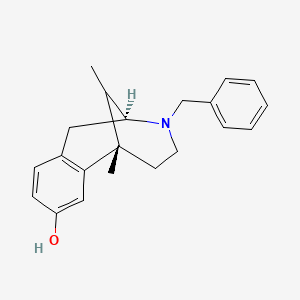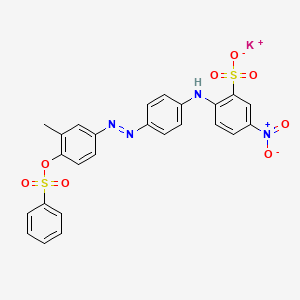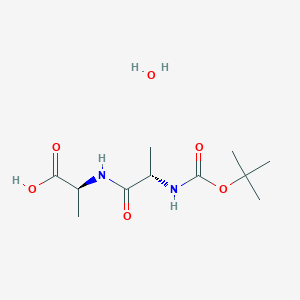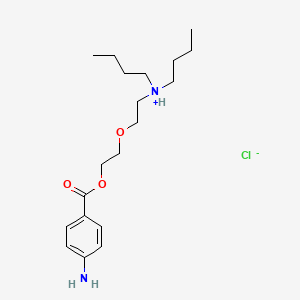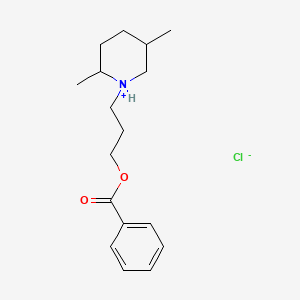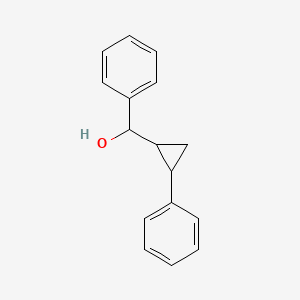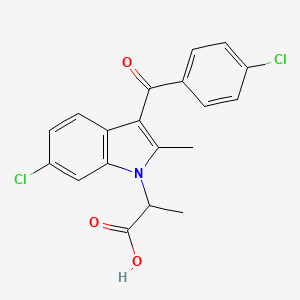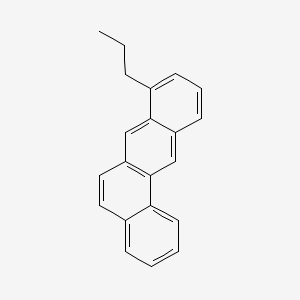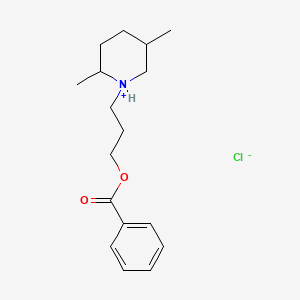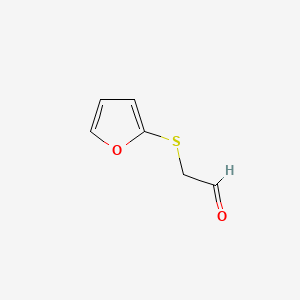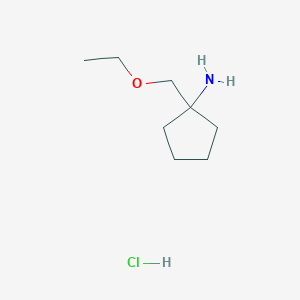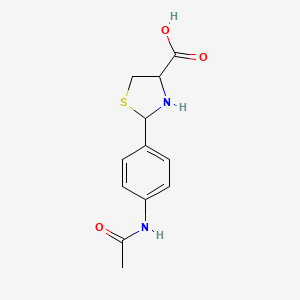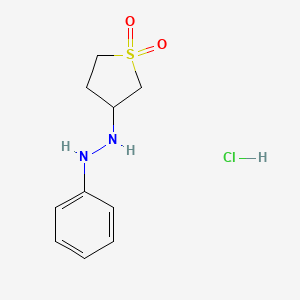
Anilino-(1,1-dioxothiolan-3-yl)azanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anilino-(1,1-dioxothiolan-3-yl)azanium chloride is a chemical compound with the molecular formula C10H15ClN2O2S and a molecular weight of 262.756 g/mol. This compound is known for its unique structure, which includes an aniline group and a dioxothiolan ring. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of anilino-(1,1-dioxothiolan-3-yl)azanium chloride involves several steps. One common method includes the reaction of aniline with 1,1-dioxothiolane under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out in a controlled environment to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.
Análisis De Reacciones Químicas
Anilino-(1,1-dioxothiolan-3-yl)azanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the conditions used.
Aplicaciones Científicas De Investigación
Anilino-(1,1-dioxothiolan-3-yl)azanium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical studies to understand enzyme interactions and protein functions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of anilino-(1,1-dioxothiolan-3-yl)azanium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved in its action include enzyme inhibition and modulation of biochemical processes.
Comparación Con Compuestos Similares
Anilino-(1,1-dioxothiolan-3-yl)azanium chloride can be compared with other similar compounds, such as:
Aniline derivatives: Compounds with similar aniline groups but different substituents.
Dioxothiolan derivatives: Compounds with the dioxothiolan ring but different functional groups attached.
The uniqueness of this compound lies in its specific combination of aniline and dioxothiolan, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
884-50-4 |
|---|---|
Fórmula molecular |
C10H15ClN2O2S |
Peso molecular |
262.76 g/mol |
Nombre IUPAC |
1-(1,1-dioxothiolan-3-yl)-2-phenylhydrazine;hydrochloride |
InChI |
InChI=1S/C10H14N2O2S.ClH/c13-15(14)7-6-10(8-15)12-11-9-4-2-1-3-5-9;/h1-5,10-12H,6-8H2;1H |
Clave InChI |
QKYCDCVONGTBME-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CC1NNC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


